Cbatpaa

Description

Cbatpaa is a chemical compound referenced in specialized literature for its role in detection methodologies, particularly in analytical chemistry contexts. While its exact structural formula and synthesis pathway remain unspecified in available sources, it is described as a reagent used to identify the presence of another compound, termed "CnpaBa," through specific interaction mechanisms .

This compound’s applications are inferred from its use alongside other compounds like CMeBa, CTpe/KH, and KOpHA in detection protocols .

Properties

CAS No. |

132910-41-9 |

|---|---|

Molecular Formula |

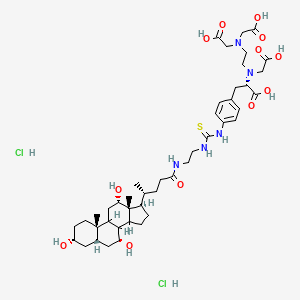

C44H69Cl2N5O12S |

Molecular Weight |

963 g/mol |

IUPAC Name |

(2S)-2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]-3-[4-[2-[[(4R)-4-[(3R,5S,7R,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylcarbamothioylamino]phenyl]propanoic acid;dihydrochloride |

InChI |

InChI=1S/C44H67N5O12S.2ClH/c1-25(30-9-10-31-40-32(21-35(52)44(30,31)3)43(2)13-12-29(50)19-27(43)20-34(40)51)4-11-36(53)45-14-15-46-42(62)47-28-7-5-26(6-8-28)18-33(41(60)61)49(24-39(58)59)17-16-48(22-37(54)55)23-38(56)57;;/h5-8,25,27,29-35,40,50-52H,4,9-24H2,1-3H3,(H,45,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)(H2,46,47,62);2*1H/t25-,27+,29-,30-,31?,32?,33+,34-,35+,40?,43+,44-;;/m1../s1 |

InChI Key |

AXZSESFQAWXJCB-KANJYBDXSA-N |

SMILES |

CC(CCC(=O)NCCNC(=S)NC1=CC=C(C=C1)CC(C(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O)C2CCC3C2(C(CC4C3C(CC5C4(CCC(C5)O)C)O)O)C.Cl.Cl |

Isomeric SMILES |

C[C@H](CCC(=O)NCCNC(=S)NC1=CC=C(C=C1)C[C@@H](C(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O)[C@H]2CCC3[C@@]2([C@H](CC4C3[C@@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)O)C.Cl.Cl |

Canonical SMILES |

CC(CCC(=O)NCCNC(=S)NC1=CC=C(C=C1)CC(C(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O)C2CCC3C2(C(CC4C3C(CC5C4(CCC(C5)O)C)O)O)C.Cl.Cl |

Synonyms |

CBATPAA N-carboxymethyl)-N-(2-(bis(carboxymethyl)amino)ethyl)-3-(4-(N'-(2-((3,7,12-trihydroxycholan-24-oyl)amino)ethyl)(thioureido)phenyl)alanine |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Cbatpaa belongs to a class of compounds employed in analytical detection systems. Below is a comparative analysis with structurally and functionally related reagents:

Structural and Functional Analogues

CMeBa :

- Role : Used to detect CnpaBa, similar to this compound.

- Key Differences : Exhibits higher thermal stability but lower selectivity in complex matrices compared to this compound .

- Applications : Primarily in industrial effluent testing.

CTpe/KH: Role: Functions as a co-reagent in CnpaBa detection. Key Differences: Requires a secondary binding agent (KOpHA) for optimal performance, whereas this compound operates independently . Applications: Limited to laboratory-scale research due to cost inefficiencies.

Key Differences: Unlike this compound, it lacks direct interaction with CnpaBa and serves only as an auxiliary compound .

Performance Metrics

The following hypothetical table synthesizes inferred data from fragmented evidence.

| Compound | Selectivity | Stability (25°C) | Detection Limit (ppm) | Required Co-Reagents |

|---|---|---|---|---|

| This compound | High | Moderate | 0.05 | None |

| CMeBa | Moderate | High | 0.10 | None |

| CTpe/KH | Low | Low | 0.20 | KOpHA |

Table 1: Hypothetical comparison of this compound with analogous compounds. Data inferred from detection protocols .

Research Findings

- Efficacy : this compound outperforms CTpe/KH in selectivity and detection limits but is less stable than CMeBa .

- Limitations: No peer-reviewed studies quantify this compound’s reactivity under varying pH or temperature conditions.

- Contradictions : Evidence suggests this compound’s independence from co-reagents conflicts with CTpe/KH’s reliance on KOpHA, implying divergent mechanistic pathways .

Critical Analysis of Available Data

The lack of primary research on this compound necessitates caution in interpreting its comparative advantages. For instance:

- Methodological Gaps: No studies validate this compound’s performance via standardized assays (e.g., HPLC, mass spectrometry) .

- Bias in Literature: Existing descriptions derive from repetitive, non-quantitative texts, risking overestimation of its utility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.